molecular formula C35H58ClNO2 B13864871 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride

Cat. No.: B13864871
M. Wt: 560.3 g/mol
InChI Key: GDNHUSHKIJGKGD-UHFFFAOYSA-N
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Description

Myriocin Derivative Optimization Pathways

The synthesis of 2-amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride emerged from systematic modifications of myriocin, a natural sphingosine analog first isolated from Isaria sinclairii in 1994. Early synthetic routes focused on functionalizing the phenethyl backbone through Friedel-Crafts acylation and Grignard reactions. A pivotal step involved converting 4-octylphenethyl alcohol to its mesylate intermediate, followed by nucleophilic substitution with sodium iodide to yield 4-octylphenethyl iodide. Subsequent coupling with diethyl acetamidomalonate under basic conditions produced diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate, which underwent lithium aluminum hydride (LAH) reduction and acetylation to form the propane-1,3-diol scaffold.

Table 1: Key Synthetic Steps and Reagents

Step Reaction Reagents/Conditions Product
1 Mesylation Methanesulfonyl chloride, Et₃N 4-Octylphenethyl mesylate
2 Iodination NaI, acetone, reflux 4-Octylphenethyl iodide
3 Malonate coupling Diethyl acetamidomalonate, NaH Diethyl 2-acetamido-malonate derivative
4 Reduction & acetylation LAH, acetic anhydride Acetylated propane-1,3-diol intermediate
5 Hydrolysis LiOH, MeOH/H₂O Target compound hydrochloride salt

Key Institutional Contributions

Kyoto University’s Fujita Research Group pioneered the isolation and structural elucidation of myriocin, laying the groundwork for synthetic sphingosine analogs. Collaborative efforts with pharmaceutical entities, notably Novartis, advanced the compound’s development. While Taito Company and Yoshitomi Pharmaceutical’s roles in early-stage optimization are less documented in public literature, Novartis’s integration of this intermediate into FTY720 (fingolimod) synthesis marked a strategic milestone. The compound’s dual octyl chains and propane-1,3-diol core were optimized for enhanced S1P receptor affinity during these collaborations.

Transition from Immunosuppressive Leads to S1P Receptor Targeting

Initial studies in the 1990s characterized the compound’s immunosuppressive effects via non-selective lysophospholipid receptor interactions. However, the 2000s saw a paradigm shift when Novartis researchers identified its role as a prodrug for phosphorylated metabolites that selectively agonize S1P receptors. This transition was catalyzed by structure-activity relationship (SAR) studies linking the compound’s lipophilic octyl groups to improved membrane permeability and sustained receptor internalization.

Properties

Molecular Formula

C35H58ClNO2

Molecular Weight

560.3 g/mol

IUPAC Name

2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol;hydrochloride

InChI

InChI=1S/C35H57NO2.ClH/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38;/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3;1H

InChI Key

GDNHUSHKIJGKGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

  • Alkylation of Phenyl Rings:
    The octyl substituents are introduced via alkylation of phenyl rings using octyl halides or octyl organometallic reagents. This step ensures the hydrophobic octyl chains are attached at the 4-position of phenyl rings.

  • Formation of Phenethyl Moieties:
    The phenethyl side chains are constructed by coupling phenyl rings with ethyl linkers. This is often achieved through palladium-catalyzed cross-coupling reactions such as Suzuki coupling, which allows for selective formation of C-C bonds between aryl boronic acids and halides.

Assembly of the Propane-1,3-diol Core

  • The central propane-1,3-diol backbone bearing the amino substituent is prepared by functionalization of glycerol derivatives or via reductive amination of corresponding aldehyde intermediates.

  • Reductive amination is performed using aldehydes and amines in the presence of reducing agents such as sodium cyanoborohydride, facilitating the introduction of the amino group at the 2-position of propane-1,3-diol.

Coupling of Substituted Phenethyl Groups to the Core

  • The substituted phenethyl groups are attached to the central carbon of the propane-1,3-diol via nucleophilic substitution or reductive coupling methods.

  • This step requires careful control to avoid side reactions and to ensure regioselectivity, often employing mild conditions and catalytic systems optimized for large-scale synthesis.

Formation of Hydrochloride Salt

  • The free base of 2-amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol is converted into its hydrochloride salt by treatment with hydrochloric acid in suitable solvents.

  • This salt formation enhances compound stability, solubility, and bioavailability, which is critical for pharmaceutical applications.

Process Optimization and Scale-Up

  • The patented processes emphasize avoiding tedious chromatographic purifications by employing crystallization and salt formation techniques to isolate pure products.

  • Use of safe reagents and reaction conditions suitable for large-scale industrial synthesis is highlighted, improving the commercial feasibility of the compound's production.

  • Polymorphic forms and hydrates of the hydrochloride salt have been characterized to optimize the physicochemical properties of the final product.

Data Tables Summarizing Key Synthetic Parameters

Step Reagents/Conditions Yield (%) Notes
Alkylation of phenyl rings Octyl bromide, base (e.g., K2CO3), solvent 85-90 Selective substitution at para-position
Suzuki coupling for phenethyl Pd(OAc)2, SPhos ligand, boronic acid, base, 110 °C 75-85 High regioselectivity, scalable
Reductive amination Aldehyde, amine, NaCNBH3, MeOH, acetic acid 80-90 Mild conditions, high purity
Hydrochloride salt formation HCl in ethanol or ethyl acetate >95 Crystallization yields pure salt

Research Outcomes and Analytical Characterization

  • Purity of the final hydrochloride salt is typically confirmed by analytical HPLC , achieving ≥95% purity required for pharmaceutical standards.

  • Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and elemental analysis .

  • Polymorphic forms are characterized by X-ray diffraction and thermal analysis to ensure reproducible bioavailability and stability.

  • Biological assays indicate the compound’s potential as an immunomodulator, similar to Fingolimod, due to its structural features influencing sphingosine-1-phosphate receptor modulation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride involves its interaction with sphingosine-1-phosphate receptors. By binding to these receptors, the compound modulates immune cell trafficking, reducing the migration of lymphocytes into the central nervous system. This helps to decrease inflammation and prevent damage to nerve cells .

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Related Compounds

Structural Analogs and Homologs

FTY720 Homologs (Nonyl and Heptyl Variants)
  • Chemical Structure: These homologs differ in the alkyl chain length at the phenyl group. For example: Fingolimod nonyl homolog: 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol (CAS 746594-44-5) . Fingolimod heptyl homolog: 2-Amino-2-(4-heptylphenethyl)propane-1,3-diol .
  • Longer alkyl chains (e.g., nonyl) may alter lipophilicity and receptor binding affinity compared to the octyl chain in FTY720 .
Myriocin
  • Structure : A natural serine palmitoyltransferase (SPT) inhibitor with a complex polyketide backbone.
  • Mechanism : Inhibits sphingolipid biosynthesis by targeting SPT, unlike FTY720, which modulates S1P receptors without affecting SPT .
  • Therapeutic Profile: Myriocin exhibits higher toxicity, limiting clinical use. FTY720’s structural simplification (removal of chiral centers and side chains) improved safety and immunosuppressive activity .
Tris (2-Amino-2-(hydroxymethyl)propane-1,3-diol)
  • Structure : Shares the propane-1,3-diol backbone but lacks the octylphenethyl groups.

Mechanism-Based Comparisons

S1P Receptor Modulators

FTY720 is phosphorylated in vivo to its active form, FTY720-phosphate, which binds to S1P receptors (S1PR1, S1PR3, S1PR4, S1PR5). This induces receptor internalization, preventing lymphocyte egress from lymphoid tissues . Other S1P-targeting drugs (e.g., siponimod, ozanimod) share this mechanism but differ in receptor subtype selectivity and pharmacokinetics.

Immunosuppressants with Divergent Mechanisms
  • Cyclosporine : Targets calcineurin, unlike FTY720’s S1P-driven lymphocyte sequestration.
  • Sitagliptin : A dipeptidyl peptidase-4 inhibitor used in diabetes, co-studied with FTY720 in type 1 diabetes models but mechanistically unrelated .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Key Properties of FTY720 and Comparators

Compound Mechanism of Action Therapeutic Use Pharmacokinetic Features Key Differences from FTY720
FTY720 S1P receptor modulation MS, organ transplantation Oral bioavailability, Tmax 12–16 hr N/A (Reference compound)
Myriocin SPT inhibition Preclinical studies High toxicity, limited bioavailability Targets sphingolipid biosynthesis
FTY720 Nonyl Homolog S1P receptor modulation (assumed) Impurity in FTY720 Likely altered lipophilicity and clearance Longer alkyl chain, impurity status
Tris (Buffer) pH stabilization Laboratory reagent No therapeutic activity Lacks pharmacological activity

Research Findings and Clinical Implications

  • FTY720 in Oncology: Induces autophagy-dependent apoptosis in oral squamous cell carcinoma (OSCC) via Akt-NF-κB pathway downregulation .
  • Hepatoprotective Effects : Mitigates immune-mediated liver injury in murine models .
  • Formulation Advances : Stable oral tablets (0.56–1.4 mg doses) use cyclodextrin or lactulose to enhance solubility and flowability .

Biological Activity

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride is a complex organic compound that exhibits significant biological activity, primarily due to its structural similarity to Fingolimod, a well-known immunomodulatory drug used in multiple sclerosis treatment. The compound's molecular formula is C35H58ClNO2, with a molecular weight of approximately 523.83 g/mol. Its unique structure, characterized by multiple phenethyl groups and octyl chains, enhances its solubility and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology .

The biological activity of this compound is primarily linked to its ability to modulate sphingosine-1-phosphate (S1P) receptors. This mechanism is crucial for regulating immune responses and neuronal health. By acting on these receptors, the compound influences cellular signaling pathways that are vital for maintaining immune homeostasis and protecting against neurodegenerative processes .

Immunomodulatory Effects

Research has demonstrated that derivatives of this compound can significantly affect immune cell behavior. For instance, studies indicate that treatment with related compounds can reduce markers of hepatocyte injury in immune liver injury models in mice. Specifically, the compound has been shown to decrease serum levels of pro-inflammatory cytokines such as IFN-gamma and IL-4 following Concanavalin A (Con A) injection, thereby providing protective effects against liver damage .

Neuroprotective Properties

In addition to its immunomodulatory effects, this compound exhibits potential neuroprotective properties. The structural features of the compound allow it to engage with various biological targets involved in neuronal signaling pathways. This suggests its possible application in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in structure lead to differences in biological activity among related compounds:

Compound Name Structural Features Biological Activity
FingolimodSimilar backbone; sphingosine-like structureImmunomodulatory; used in multiple sclerosis
2-Amino-2-(4-octylphenethyl)propane-1,3-diolLacks additional phenethyl substitutionsBasic immunomodulatory effects
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diolContains hydroxymethyl group; different alkyl chainPotential neuroprotective effects
2-(4-Octylphenyl)ethanolSimpler structure; fewer functional groupsLimited biological activity compared to derivatives

This table illustrates how the unique combination of structural elements in this compound may enhance its efficacy as an immunomodulator compared to its analogs.

Study on Liver Injury Models

In a significant study published in PubMed, researchers investigated the protective effects of related compounds against immune liver injury models. The study utilized biochemical assays to monitor liver tissue damage through markers like alanine aminotransferase (sALT) and aspartate aminotransferase (sAST). Findings indicated that treatment with Fingolimod derivatives led to a marked reduction in these markers, suggesting effective protection against liver damage induced by immune challenges .

Neuroprotection Research

Another area of research focuses on the neuroprotective effects of compounds similar to this compound. Studies have shown that these compounds can inhibit apoptosis in neuronal cells and promote cell survival under stress conditions. This potential application opens avenues for exploring their use in treating neurodegenerative disorders such as Alzheimer's disease.

Q & A

Q. What are the critical steps and challenges in synthesizing 2-amino-2-(4-octylphenethyl)propane-1,3-diol hydrochloride?

The synthesis involves multi-step alkylation, reduction, and salt formation. Key steps include:

  • Alkylation : Reacting 4-octylbenzene (16) with bromoacetyl chloride in dichloromethane under AlCl₃ catalysis to form intermediates like 2-bromo-4'-octylacetophenone (18) .
  • Reduction : Hydrogenation using 5% Pd/C in ethanol to reduce ketone intermediates, monitored via NMR (e.g., δ 2.5 ppm for Ph–CH₂ groups) and EIMS (m/z 433 [M]⁺) .
  • Salt Formation : Treatment with HCl in ethanol to yield the hydrochloride salt, with purity verified by FAB-MS (m/z 448 [M+H]⁺) .
    Challenges include controlling regioselectivity during alkylation and avoiding over-reduction. Optimizing reaction time and catalyst loading (e.g., triethylsilane in trifluoroacetic acid for selective bromination) improves yield .

Q. How can researchers validate the structural identity of this compound?

Analytical workflows should combine:

  • NMR Spectroscopy : Key signals include δ 1.24 ppm (10H, m, –CH₂– from octyl chains) and δ 0.85 ppm (3H, t, terminal –CH₃) .
  • Mass Spectrometry : EIMS fragmentation patterns (e.g., m/z 373, 300) confirm backbone stability under ionization .
  • HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to resolve homologs like decyl/nonyl analogs (retention time shifts) .
    Cross-validation against USP reference standards (e.g., USP Fingolimod Hydrochloride RS) ensures compliance with pharmacopeial criteria .

Advanced Research Questions

Q. How do alkyl chain length variations (e.g., hexyl vs. octyl) affect biological activity?

Homologs with shorter chains (e.g., hexyl, C17H29NO2) exhibit reduced S1P receptor binding affinity compared to the octyl derivative (C19H33NO2·HCl). For example:

  • S1P1 EC₅₀ : Octyl homolog = 0.3 nM; hexyl homolog = 3.2 nM .
  • Lymphocyte Sequestration : Octyl chains enhance tissue partitioning (RT = 22.9 in lymph nodes vs. 4.69 in muscle) due to lipophilicity (logP ~4.1) .
    Methodologically, homologs are synthesized by varying alkyl bromides in step (a) of and characterized via comparative LC-MS/MS .

Q. What experimental strategies resolve contradictions in pharmacokinetic data across species?

A physiologically based pharmacokinetic (PBPK) model addresses interspecies variability:

  • Tissue Partitioning : In rats, lung RT = 41.4 vs. spleen RT = 34.7; human scaling uses allometric adjustments (e.g., hepatic clearance = 23,145 L/h/kg in rats vs. 1,200 L/h/kg in humans) .
  • Brain Permeability : Permeability-surface area (176 mL/min in rats) predicts dog/human brain concentrations within 1.5-fold error .
    Contradictions in oral bioavailability (71% in rats vs. 93% in humans) are mitigated by adjusting intestinal absorption rates in PBPK simulations .

Q. How can researchers mitigate impurities like O-acetyl derivatives during synthesis?

Critical impurities include:

  • O-Acetyl Fingolimod (C21H35NO3) : Forms during incomplete deprotection (step N, ). Mitigation involves optimizing NaOH concentration (e.g., 2N aqueous NaOH) and reflux time (6 hours) .
  • Decyl Homolog (C21H35NO2) : Controlled via strict alkyl bromide purity checks (≥98%) and HPLC monitoring (retention time 12.3 min vs. 14.1 min for target compound) .
    USP guidelines recommend ≤0.5% for any unspecified impurity .

Q. What polymorphic forms exist, and how do they influence formulation stability?

The compound exhibits at least one crystalline polymorph (), with stability studies showing:

  • Hygroscopicity : Amorphous forms absorb moisture (≥5% w/w at 75% RH), requiring storage at –20°C in desiccants .
  • Dissolution Rate : Crystalline forms show 30% slower dissolution in PBS (pH 7.4) than amorphous forms, impacting in vivo absorption .
    Polymorph screening uses XRPD and DSC (melting point ~195°C for Form I) .

Methodological Guidelines

7. Recommended protocols for in vitro S1P receptor binding assays:

  • Cell Lines : CHO-K1 cells expressing human S1P1–5 receptors .
  • Radioligand Displacement : Use [³²P]-FTY720-P (Kd = 0.4 nM) with 0.1% BSA in assay buffer .
  • Data Analysis : EC₅₀ values calculated via nonlinear regression (GraphPad Prism), accounting for phosphorylation by sphingosine kinase 2 .

8. Stability testing under physiological conditions:

  • Solubility : 20 mg/mL in DMSO; 0.2 mg/mL in PBS:ethanol (1:1) .
  • Degradation Pathways : Hydrolysis at pH <3 (t₁/₂ = 8 hours at 37°C); oxidative degradation minimized by inert gas purging .

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